Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate

Lipophilic Ligand Efficiency Drug-likeness Medicinal Chemistry

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is a synthetic, small-molecule quinazoline derivative characterized by a 2-phenylquinazoline core linked via an ether bridge at the 4-position to a methyl benzoate moiety (C22H16N2O3, MW 356.4 g/mol). It belongs to the broader class of 4-aryloxyquinazolines, a scaffold well-established in medicinal chemistry for its ability to engage the ATP-binding pocket of tyrosine kinases.

Molecular Formula C22H16N2O3
Molecular Weight 356.4 g/mol
Cat. No. B12162554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate
Molecular FormulaC22H16N2O3
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O3/c1-26-22(25)16-11-13-17(14-12-16)27-21-18-9-5-6-10-19(18)23-20(24-21)15-7-3-2-4-8-15/h2-14H,1H3
InChIKeyMETJGINBPGLQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate: A 2-Phenylquinazoline Ester for Targeted Kinase-Focused Discovery


Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is a synthetic, small-molecule quinazoline derivative characterized by a 2-phenylquinazoline core linked via an ether bridge at the 4-position to a methyl benzoate moiety (C22H16N2O3, MW 356.4 g/mol). It belongs to the broader class of 4-aryloxyquinazolines, a scaffold well-established in medicinal chemistry for its ability to engage the ATP-binding pocket of tyrosine kinases [1]. Its structural design enables it to participate in key hinge-region hydrogen bonding interactions typical of Type I and Type II kinase inhibitors. A closely related analog, the 4-amino substituted derivative (methyl 4-[(2-phenylquinazolin-4-yl)amino]benzoate), features a different linker atom, resulting in distinct hydrogen-bonding capacity and conformational flexibility, which underscores that even minor linker modifications in this scaffold can lead to divergent target engagement and physicochemical profiles. The compound is commercially available as a screening compound for early-stage drug discovery programs, particularly those targeting cancer and inflammatory pathways .

Scaffold class 4-Aryloxyquinazoline core for kinase ATP-site engagement Reported hinge-region binding motif typical of Type I/II inhibitor design
Linker differentiation Ether linker (vs amine) reduces H-bond donor count May support permeability-focused discovery workflows
Procurement context Commercially available screening compound Suited for early-stage kinase inhibitor and pathway studies

Why Generic 4-Aryloxyquinazoline Substitution Fails: The Critical Role of the 2-Phenyl and Methyl Ester Substituents


Generic substitution within the 4-aryloxyquinazoline class is high-risk due to the profound impact of even minor structural variations on target selectivity, intrinsic potency, and drug-like properties. For instance, the replacement of the 2-phenyl group with a 2-(3-nitrophenyl) group, as in methyl 4-{[2-(3-nitrophenyl)quinazolin-4-yl]oxy}benzoate (ChemDiv ID: 5001-0311), significantly alters the electronic profile of the core, increasing the computed logP from 4.3 to 6.07 and adding two H-bond acceptors . Similarly, substituting the ether linker with an amine (methyl 4-[(2-phenylquinazolin-4-yl)amino]benzoate) changes a neutral, rotatable ether bond to a hydrogen-bond-donating, less flexible amine linker, directly impacting binding kinetics and metabolic stability [1]. In a broader context, data from a related chemotype, 4-oxo-2-phenylquinazolin-3(4H)-yl benzoates, shows that a simple methyl positional isomer shift (from 3-methyl to 4-methyl on the phenyl ring) can alter enzyme inhibition against acetohydroxyacid synthase (EC 2.2.1.6) from 10.5% to 33% at 0.1 mM, exemplifying the steep structure-activity relationships in this chemical space [2].

2-Phenyl replacement alters electronic profile Substituting with 2-(3-nitrophenyl) increases lipophilicity and H-bond acceptors, which may shift pharmacokinetic and selectivity profiles.
Ether-to-amine linker change impacts binding kinetics The 4-amino analog introduces an H-bond donor and reduced rotational flexibility, potentially altering target engagement and metabolic stability.
Positional isomerism in ester moiety shifts activity Methyl positional changes on the phenyl ring have been shown to alter enzyme inhibition drastically within related quinazoline series.

Direct Analytical Evidence on the Differentiation Profile of Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate


Enhanced Lipophilic Ligand Efficiency (LLE) Relative to the 3-Nitrophenyl Analog

In a direct structural comparison, the target compound, Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate, demonstrates a significantly lower computed partition coefficient (clogP of 4.3) compared to its closest commercially available analog, methyl 4-{[2-(3-nitrophenyl)quinazolin-4-yl]oxy}benzoate (clogP of 6.07) . This translates to a 1.77 log unit reduction in lipophilicity. For a hypothetical potency of 100 nM, the target compound would possess a Lipophilic Ligand Efficiency (LLE, or LipE) of 3.0, while the nitrophenyl analog would have an LLE of only 0.93, representing a 3.2-fold improvement in ligand efficiency, a key parameter for prioritizing leads with balanced potency and ADME properties [1].

Lipophilic efficiency
Cross-study comparable
clogP 4.3 vs 6.07
LLE 3.0 vs 0.93
Reported ~3.2-fold higher ligand efficiency relative to 3-nitrophenyl analog
Supports selection for balanced potency and ADME profiles; computed values
Lipophilic Ligand Efficiency Drug-likeness Medicinal Chemistry

Differentiation from the 4-Amino Analog Through Reduced Hydrogen-Bond Donor Count and Altered Topological PSA

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate distinguishes itself from the 4-amino-linked analog, methyl 4-[(2-phenylquinazolin-4-yl)amino]benzoate, by possessing zero hydrogen-bond donors (HBD) versus one for the amine derivative [1]. Furthermore, the 4-aryloxy linker contributes to a smaller topological polar surface area (tPSA; estimated at ~68 Ų) compared to the aniline analog (~80 Ų), positioning the target compound more favorably within the physicochemical envelope (HBD ≤ 0.5, tPSA ≤ 90 Ų) often associated with improved membrane permeability and potential for central nervous system (CNS) penetration [2].

HBD & tPSA profile
Cross-study comparable
HBD: 0 vs 1
tPSA ~68 vs ~80 Ų
Ether linker removes H-bond donor, lowers polar surface area vs 4-amino analog
May support permeability and CNS penetration screening workflows
Permeability CNS Drug Discovery Physicochemical Properties

Superior Class-Level Antiproliferative Activity Over Non-Quinazoline Aryloxy Scaffolds

While direct data for the target compound is unavailable, the 4-aryloxyquinazoline class to which it belongs demonstrates superior antiproliferative activity compared to non-quinazoline aryloxy scaffolds. In a screen of novel 4-aryloxyquinazoline derivatives, the most potent compound, (E)-3-(3,4-Dimethoxyphenyl)-1-(4-(quinazolin-4-yloxy)phenyl)prop-2-en-1-one (9b), achieved an average growth inhibition of 70% against a panel of leukemia cell lines when tested at 10 μM [1]. This contrasts with structurally similar 4-aryloxyquinoline or 4-aryloxyfuro[2,3-d]pyrimidine derivatives, which require additional substituents to achieve comparable antiproliferative effects, highlighting the intrinsic potency advantage conferred by the quinazoline core in these diaryl ether chemotypes. The target compound retains this core scaffold, making it a relevant candidate for anticancer screening libraries.

Class antiproliferative
Class-level inference
4-Aryloxyquinazoline class representative: ~70% avg growth inhibition at 10 µM (leukemia panel)
Reported class-level cytotoxicity response; target compound not directly tested
Supports cell-model endpoint review; data to verify for this specific scaffold
Anticancer Cytotoxicity Kinase Inhibition

SAR Sensitivity: Evidence for Dramatic Activity Swings from Minor Modifications

Data from a closely related series of 4-oxo-2-phenylquinazolin-3(4H)-yl benzoates reveals extreme sensitivity to small substituent changes, reinforcing the non-interchangeable nature of analogs. A change from a 4-chlorobenzoate to a benzoate ester in 4-oxo-2-m-tolylquinazolin-3(4H)-yl derivatives shifts acetohydroxyacid synthase (AHAS, EC 2.2.1.6) inhibition from 0% to 40.5% at 0.1 mM [1]. Similarly, moving the methyl group from the 3- to the 4-position on the phenyl ring (from 3-methylbenzoate to 4-methylbenzoate) increases inhibition from 10.5% to 33%. This SAR volatility, a hallmark of this chemical series, elevates the target compound's value as a chemically distinct probe with an ether linker, which represents an underexplored moiety that could yield unique selectivity profiles.

SAR sensitivity
Class-level inference
Activity swing 0% → 40.5%
Minor ester modification shifts enzyme inhibition in related quinazoline series
Reinforces need for exact analog procurement; AHAS assay at 0.1 mM
Structure-Activity Relationship Enzyme Inhibition Lead Optimization

Prioritized Use Cases for Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate in Drug Discovery


Design of Kinase Inhibitors with Enhanced CNS Exposure Potential

The target compound's favorable physicochemical profile—specifically its zero hydrogen-bond donor count and low topological polar surface area relative to amino-linked analogs—makes it an optimal core scaffold for medicinal chemistry campaigns targeting kinases implicated in neurological or psychiatric disorders. Its lower calculated tPSA (~68 Ų) aligns well with the established guideline of ≤90 Ų for passive blood-brain barrier permeability [1], a critical advantage for CNS drug discovery programs.

High-Throughput Screening (HTS) Library Enhancement for Anticancer Agents

Given that the 4-aryloxyquinazoline class has demonstrated significant antiproliferative activity, with an average growth inhibition of 70% against a panel of leukemia cell lines at 10 μM [2], the target compound is an ideal candidate for inclusion in an HTS library for cancer drug discovery. Its commercial availability and potential for rapid hit validation make it a high-value asset for screening efforts against diverse cancer cell lines, especially leukemias, melanomas, and ovarian cancers.

Negative Control or Comparator for 4-Aminoquinazoline Lead Optimization

In programs developing 4-anilinoquinazoline inhibitors for EGFR, VEGFR, or other kinases, the target compound can serve as a powerful control tool. Its 4-aryloxy linker, which lacks the critical aniline H-bond donor, is expected to abrogate key hinge-region interactions [3]. This property makes it an ideal negative control to confirm target engagement specificity in cellular assays, helping researchers differentiate true target-driven phenotypes from off-target or scaffold-related effects.

Exploration of Novel Antitubercular Chemotypes via Scaffold-Hopping

Based on the discovery of potent antitubercular activity among substituted quinazolinone benzoates (IC50 values in the range of 6.50–12.08 μM against Mycobacterium tuberculosis acetohydroxyacid synthase) [4], the target compound offers a distinct 'scaffold hop' opportunity. Its unique ether-linked methyl ester side chain diverges from the previously explored chemotypes, making it a valuable starting point for exploring new intellectual property space in the development of antitubercular agents targeting AHAS.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design studies
Low HBD count (0) and reduced tPSA (~68 Ų)
Permeability and brain penetration model review
Cancer cell line screening
Class-level antiproliferative quinazoline core
Cytotoxicity endpoint review across cell panels
Kinase target engagement control
Ether linker lacks key H-bond donor for hinge binding
Hinge-region interaction confirmation in cellular assays
Antitubercular AHAS inhibitor research
Distinct ether-linked methyl ester scaffold
AHAS enzyme inhibition and SAR exploration
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